REACTION_CXSMILES
|
[F:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]O.[ClH:12]>>[F:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][Cl:12]
|
Name
|
|
Quantity
|
12.16 g
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Type
|
reactant
|
Smiles
|
FC1=C(CO)C=CC=C1OC
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction stirred at room temperature (21 hours)
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
hydrochloric acid gas was bubbled through the solution for 3 minutes
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Duration
|
3 min
|
Type
|
CUSTOM
|
Details
|
The flask was capped
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Type
|
EXTRACTION
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Details
|
The reaction mixture was extracted with ether
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CCl)C=CC=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.36 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |